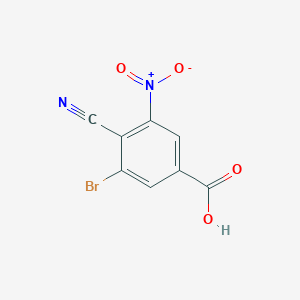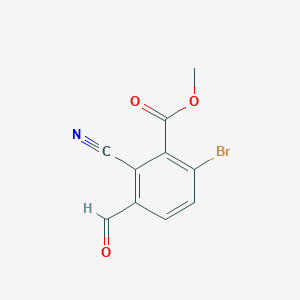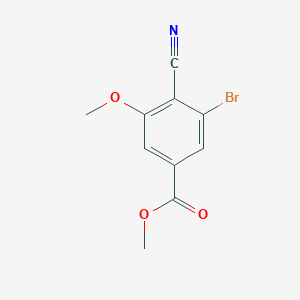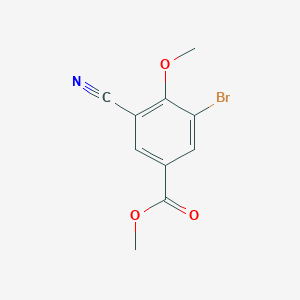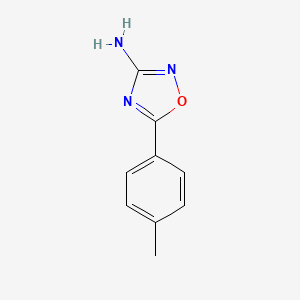
5-(4-甲基苯基)-1,2,4-噁二唑-3-胺
描述
5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine, also known as 4-methyl-1,2,4-oxadiazol-5-ylmethyl amine, is an organic compound with the molecular formula C8H9N3O. It is a derivative of oxadiazole, a heterocyclic aromatic compound, and is a member of the oxadiazole amines family. 4-methyl-1,2,4-oxadiazol-5-ylmethyl amine has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
利什曼原虫病和疟疾活性
带有吡唑部分的化合物,其结构与“5-(4-甲基苯基)-1,2,4-噁二唑-3-胺”中的噁二唑环相似,已显示出有效的抗利什曼原虫病和抗疟疾活性。 这表明您的化合物可能被用于治疗寄生虫病 .
杂环化合物的合成
合成像三唑这样的杂环化合物的方法从苯胺衍生物,表明“5-(4-甲基苯基)-1,2,4-噁二唑-3-胺”可作为其他药理活性杂环合成的前体或中间体 .
环氧合酶-2 (COX-2) 抑制
含有磺酰胺的二芳基吡唑衍生物已被评估用于抑制 COX-2,一种参与炎症和疼痛的酶。 结构类似性表明“5-(4-甲基苯基)-1,2,4-噁二唑-3-胺”可以被研究用于抗炎特性 .
作用机制
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions may lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Similar compounds have been shown to influence various biological pathways
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacokinetic profiles . The bioavailability of the compound would be influenced by these ADME properties.
Result of Action
Based on the properties of similar compounds, it may influence cellular processes such as signal transduction, enzyme activity, and gene expression
Action Environment
The action, efficacy, and stability of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine could be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues
生化分析
Biochemical Properties
5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions . Additionally, 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine can form complexes with metal ions, which further affects its biochemical behavior.
Cellular Effects
The effects of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to increased expression of specific genes involved in cell growth and differentiation . Moreover, 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites.
Molecular Mechanism
The molecular mechanism of action of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation of target proteins . Additionally, 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine can activate transcription factors, leading to changes in gene expression profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine has been associated with alterations in cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level.
Metabolic Pathways
5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine within tissues can also affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with cytosolic enzymes and signaling molecules.
属性
IUPAC Name |
5-(4-methylphenyl)-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-9(10)12-13-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGSQAOPDOZWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



